molecular formula C18H20N2O4S B5171362 N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5171362
M. Wt: 360.4 g/mol
InChI Key: SVGXKVGOGFUVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a small molecule inhibitor that has gained interest in scientific research due to its potential as a therapeutic agent. MPB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that is involved in regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment. This acidic environment inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of CAIX, N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of other carbonic anhydrases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its specificity for CAIX. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to selectively inhibit the activity of CAIX without affecting the activity of other carbonic anhydrases. This specificity makes it an ideal tool for studying the role of CAIX in cancer biology. However, one limitation of using N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its solubility. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential direction is the development of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved solubility and potency. Another potential direction is the investigation of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a therapeutic agent for other diseases that are characterized by an acidic microenvironment, such as osteoporosis and rheumatoid arthritis. Additionally, N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide could be used in combination with other anti-cancer agents to enhance their efficacy. Further research is needed to fully understand the potential of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a therapeutic agent.
Conclusion
In conclusion, N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a sulfonamide derivative that has gained interest in scientific research due to its potential as a therapeutic agent. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to exhibit anti-cancer properties by inhibiting the activity of CAIX. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CAIX. However, its low solubility in water can make it difficult to work with in certain experiments. There are several future directions for the research of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, including the development of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved solubility and potency and the investigation of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 3-methoxyaniline in the presence of a base. The resulting product is purified through recrystallization to obtain the final product. This method has been reported in various studies and has been found to yield high purity and yield of N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. N-(3-methoxyphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-6-4-5-14(13-16)19-25(22,23)17-10-8-15(9-11-17)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGXKVGOGFUVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

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